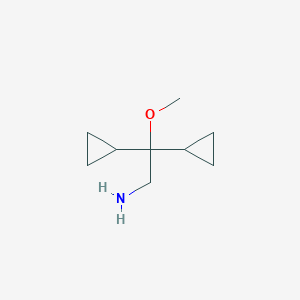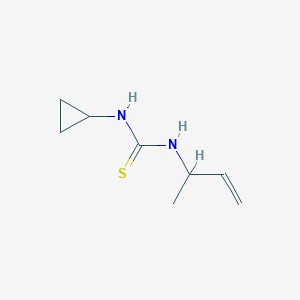
3-(But-3-en-2-yl)-1-cyclopropylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-3-en-2-yl)-1-cyclopropylthiourea is an organic compound characterized by the presence of a cyclopropyl group attached to a thiourea moiety, along with a but-3-en-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-2-yl)-1-cyclopropylthiourea typically involves the reaction of cyclopropyl isothiocyanate with but-3-en-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(But-3-en-2-yl)-1-cyclopropylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen, leading to the formation of substituted thiourea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
3-(But-3-en-2-yl)-1-cyclopropylthiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(But-3-en-2-yl)-1-cyclopropylthiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the cyclopropyl group may enhance the compound’s stability and reactivity, contributing to its overall biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-2-yl Acetate: An organic compound with a similar but-3-en-2-yl group but different functional groups.
Cyclopropyl Isothiocyanate: Shares the cyclopropyl group but differs in the isothiocyanate functionality.
Uniqueness
3-(But-3-en-2-yl)-1-cyclopropylthiourea is unique due to the combination of its cyclopropyl and thiourea moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development.
Propiedades
Fórmula molecular |
C8H14N2S |
|---|---|
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
1-but-3-en-2-yl-3-cyclopropylthiourea |
InChI |
InChI=1S/C8H14N2S/c1-3-6(2)9-8(11)10-7-4-5-7/h3,6-7H,1,4-5H2,2H3,(H2,9,10,11) |
Clave InChI |
PEBRLUOIGQEPKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)NC(=S)NC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-tert-butyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13301393.png)
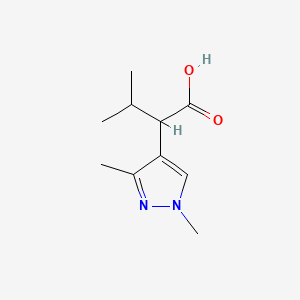
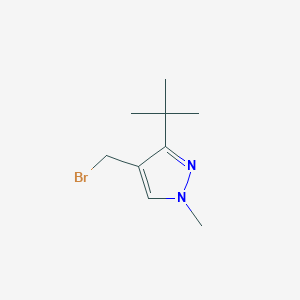
amine](/img/structure/B13301406.png)
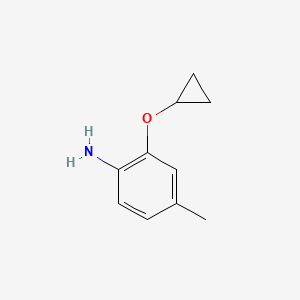
![N-[1-(Aminomethyl)-2-methylcyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13301420.png)
![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)

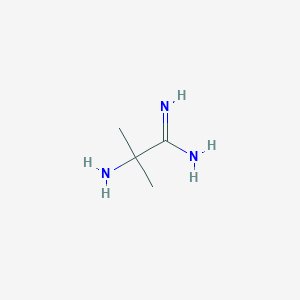
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)



